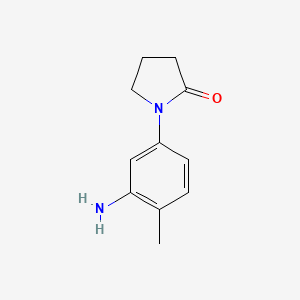

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

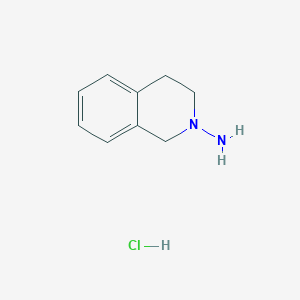

The compound "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is a heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidin-2-one core substituted with an amino-methylphenyl group, which may contribute to its chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives has been reported in several studies. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one . Additionally, the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides provides insight into a one-pot procedure that might be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structure of related compounds, which can provide valuable information about the spatial arrangement of atoms and the potential for intermolecular interactions . Although the exact structure of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" is not provided, similar analytical techniques could be employed to elucidate its molecular conformation.

Chemical Reactions Analysis

The reactivity of pyrrolidin-2-one derivatives can be inferred from the synthesis methods and the reported chemical reactions. For example, the formation of 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones through the reaction of methyl esters of acylpyruvic acids, 4-aminophenols, and aromatic aldehydes indicates that the pyrrolidin-2-one core can undergo condensation reactions with various reagents . Moreover, the inactivation of monoamine oxidase B by 4-(aminomethyl)-1-aryl-2-pyrrolidinones suggests that the compound of interest may also participate in biological reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4-methylphenyl)pyrrolidin-2-one" can be predicted based on the properties of similar compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the amino and methyl groups on the phenyl ring. The intermolecular hydrogen bonding, as seen in related structures, could also affect the compound's solubility and crystalline properties . The antibacterial activity of some pyrrolidin-2-one derivatives highlights the potential for biological applications and the importance of understanding these properties .

Applications De Recherche Scientifique

Application Summary

“1-(3-Amino-4-methylphenyl)pyrrolidin-2-one” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Methods of Application

In one study, a continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . By screening the acylating reagents and reaction conditions, the compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Results or Outcomes

The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . As a result, the compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

2. Biocatalysis

Application Summary

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Methods of Application

In this work, immobilized whole-cell biocatalysts with ®-transaminase activity were used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Results or Outcomes

After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

3. Drug Discovery

Application Summary

The pyrrolidine ring, which is a part of “1-(3-Amino-4-methylphenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used in the design of new bioactive molecules with target selectivity .

Methods of Application

The compound is used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Results or Outcomes

Replacing a non-stereochemical group with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .

4. Industrial Applications

Application Summary

“1-(3-Amino-4-methylphenyl)pyrrolidin-2-one” is used as an intermediate for synthesis of l-vinyl-2-pyrrolidone and various TV-methylol derivatives used as textile-finishing agents .

Methods of Application

It is used as a solvent for various polymers, chlordane and DDT, d-sorbitol, glycerin, and sugars .

Results or Outcomes

It is also used as a decolorizing agent for kerosene, fatty oils, and rosins .

Propriétés

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYHWFXQQVCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511042 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

CAS RN |

69132-82-7 |

Source

|

| Record name | 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)